1-溴-2-甲基己烷

描述

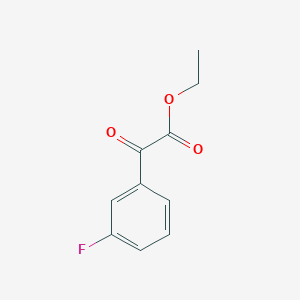

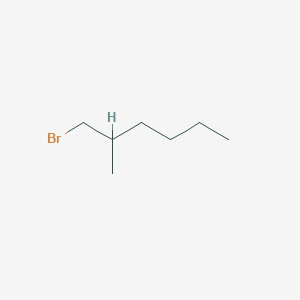

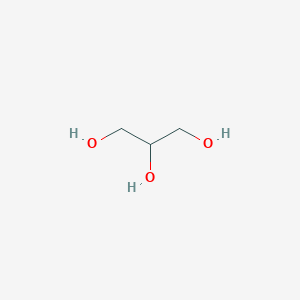

“1-Bromo-2-methylhexane” is a chemical compound with the molecular formula C7H15Br . It is a member of the alkane family, which are saturated hydrocarbons .

Molecular Structure Analysis

The molecular structure of “1-Bromo-2-methylhexane” consists of a hexane chain with a bromine atom attached to the first carbon and a methyl group attached to the second carbon . The exact mass of the molecule is 178.03571 g/mol .

Physical And Chemical Properties Analysis

“1-Bromo-2-methylhexane” has a density of 1.1±0.1 g/cm³, a boiling point of 168.0±8.0 °C at 760 mmHg, and a vapor pressure of 2.2±0.3 mmHg at 25°C . It has a molar refractivity of 42.2±0.3 cm³ and a molar volume of 157.6±3.0 cm³ . The compound is also characterized by a polarizability of 16.7±0.5 10^-24 cm³ and a surface tension of 27.2±3.0 dyne/cm .

科学研究应用

天然产物的合成:从1-溴-2-甲基己烷衍生的化合物5-(3-溴苯基)-4-羟基-5-甲基己酮,用于合成各种天然产物。这种化合物的绝对构型对这些合成过程至关重要(De Gussem et al., 2013)。

电环反应:在特定条件下照射相关化合物,如3,5-二溴-2,6-二甲基庚二烯-4-酮,会产生类似2-溴-5-异丙基亚甲基-3-甲基环戊-2-烯的产物,展示了该化合物在电环反应中的作用(Shoppee & Wang, 1975)。

环扩展反应:1-溴-1-铝环辛-2,4,6,8-四烯与3-己炔反应,产生六乙基苯,这个过程涉及环扩展(Agou et al., 2015)。

离子液体合成:一种可持续的合成离子液体的方法,如1-己基-3-甲基咪唑溴化物,利用1-溴-2-甲基己烷。这种方法涉及改良的奥斯默蒸馏器和丙酮,蒸汽相中没有检测到离子液体的痕迹(Minnick & Scurto, 2014)。

在银阴极上的还原:在特定溶剂中直接在银阴极上还原相关的二溴己烷化合物揭示了反应机制的见解(Martin et al., 2015)。

金属卤素交换促进的环化反应:6-溴-1,2-环氧己烷的环化反应,由金属卤素交换促进,导致环戊甲醇和环己醇的混合物(Babler & Bauta, 1985)。

酯和酰胺的分子内捕获:1-溴-1-溴代环丙烷中的选择性溴-锂交换导致1-溴-3-氧杂-或1-溴-3-氮杂-双环[3.1.0]己烷的形成,表明其在分子内捕获中的作用(Baird et al., 1998)。

高分子化学:与1-溴-2-甲基己烷相关的化学修饰的1,2-聚丁二烯,在宏观起始剂用于阳离子环氧聚合,形成水溶性刷状聚合物,并作为苯乙烯异相聚合的稳定剂等多种应用(Yuan et al., 2011)。

安全和危害

When handling “1-Bromo-2-methylhexane”, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

1-bromo-2-methylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Br/c1-3-4-5-7(2)6-8/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHQKWRHPZIGTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-methylhexane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane](/img/structure/B35010.png)

![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)